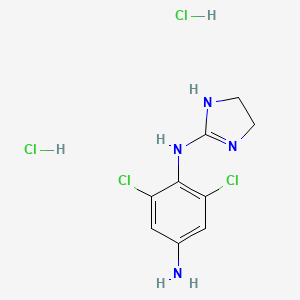






|
REACTION_CXSMILES
|
C([O-])(=O)CCCCCCCCCCCCCCCCC.[Al+3].C([O-])(=O)CCCCCCCCCCCCCCCCC.C([O-])(=O)CCCCCCCCCCCCCCCCC.[CH2:62]1[NH:66][C:65]([NH:67][C:68]2[C:73]([Cl:74])=[CH:72][C:71]([NH2:75])=[CH:70][C:69]=2[Cl:76])=[N:64][CH2:63]1.Cl.Cl>>[CH2:62]1[NH:66][C:65]([NH:67][C:68]2[C:73]([Cl:74])=[CH:72][C:71]([NH2:75])=[CH:70][C:69]=2[Cl:76])=[N:64][CH2:63]1 |f:0.1.2.3,4.5.6|
|


|
Name
|
aluminum stearate
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(CCCCCCCCCCCCCCCCC)(=O)[O-].[Al+3].C(CCCCCCCCCCCCCCCCC)(=O)[O-].C(CCCCCCCCCCCCCCCCC)(=O)[O-]
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C1CN=C(N1)NC2=C(C=C(C=C2Cl)N)Cl.Cl.Cl
|


|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
115 °C
|
|
Type
|
CUSTOM
|
|
Details
|
with stirring in a portion of the sunflower oil
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
ADDITION
|
|
Details
|
The dispersion was added to the rest of the sunflower oil
|
|
Type
|
TEMPERATURE
|
|
Details
|
heated to 140° C
|
|
Type
|
STIRRING
|
|
Details
|
The gel was stirred at 130° C. for 15 minutes
|
|
Duration
|
15 min
|
|
Type
|
TEMPERATURE
|
|
Details
|
to cool
|
|
Type
|
STIRRING
|
|
Details
|
without stirring to room temperature
|
|
Type
|
CUSTOM
|
|
Details
|
to produce a fine, homogenous dispersion
|
|
Type
|
ADDITION
|
|
Details
|
The dispersion was filled into plastic bottles
|
|
Type
|
CUSTOM
|
|
Details
|
fitted with a dosing pump
|


|
Name
|
p-Amino Clonidine
|
|
Type
|
|
|
Smiles
|
C1CN=C(N1)NC2=C(C=C(C=C2Cl)N)Cl
|


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |